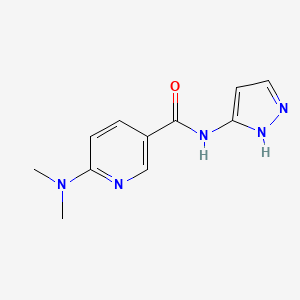
6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide, also known as DMAPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAPP has been studied extensively for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide exerts its biological effects through the inhibition of specific enzymes and signaling pathways. One of the primary targets of 6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide is the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. 6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide has been shown to inhibit PARP activity, leading to the accumulation of DNA damage and cell death. 6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide also inhibits the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. 6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and it has been suggested that 6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide may have potential as a chemotherapeutic agent. 6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo. Additionally, 6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide has been shown to have neuroprotective effects, reducing neuronal damage and cell death in animal models of neurodegenerative diseases.
実験室実験の利点と制限
6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide has several advantages for use in lab experiments, including its stability, ease of synthesis, and specificity for its targets. However, 6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide, including the investigation of its potential as a therapeutic agent for various diseases, the development of new synthetic routes for 6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide, and the exploration of its potential as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to elucidate the mechanism of action of 6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide and its effects on various signaling pathways and cellular processes.
合成法
6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide can be synthesized through a multi-step process involving the reaction of various chemicals. One of the most common methods for synthesizing 6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide is through the reaction of 6-bromo-3-pyridinecarboxylic acid with 1H-pyrazole-5-carboxamide in the presence of dimethylamine. This reaction results in the formation of 6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide, which can be purified through recrystallization and chromatography.
科学的研究の応用
6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide has been investigated for its potential use as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. 6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide has also been studied for its potential use as a fluorescent probe for imaging biological systems.
特性
IUPAC Name |
6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-16(2)10-4-3-8(7-12-10)11(17)14-9-5-6-13-15-9/h3-7H,1-2H3,(H2,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLFWAYFFULVPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)NC2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(dimethylamino)-N-(1H-pyrazol-5-yl)pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Fluoro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587974.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyridine-2-carboxylic acid](/img/structure/B7587982.png)

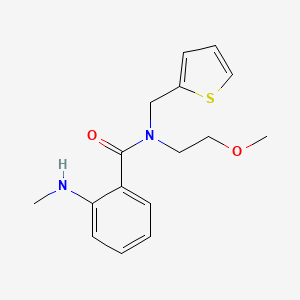
![1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole](/img/structure/B7588012.png)
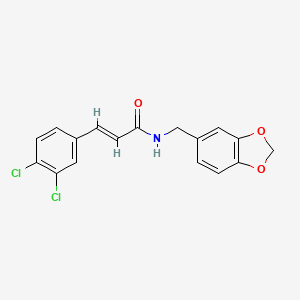
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine](/img/structure/B7588027.png)
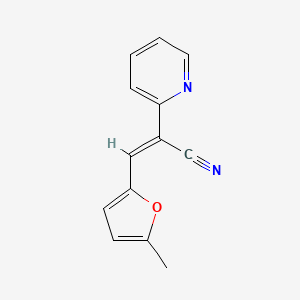

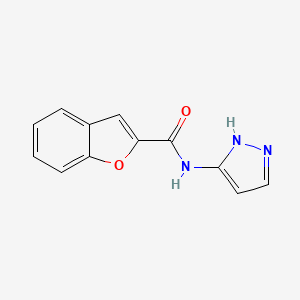
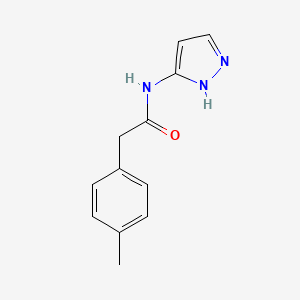

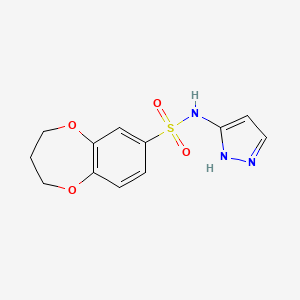
![2-[2-[Methyl(oxolan-2-ylmethyl)amino]ethoxy]benzoic acid](/img/structure/B7588071.png)